Synthesis of Isoquinoline-1-Carboxylic Acid from Isoquinoline: An In-depth Technical Guide
Synthesis of Isoquinoline-1-Carboxylic Acid from Isoquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable and well-established method for the synthesis of isoquinoline-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science, starting from isoquinoline (B145761). The primary method detailed is the Reissert-Henze reaction, a two-step process involving the formation of an intermediate Reissert compound followed by its hydrolysis.
Executive Summary
The synthesis of isoquinoline-1-carboxylic acid from isoquinoline is most effectively achieved through the Reissert-Henze reaction. This method consistently provides good to excellent yields and is a staple in heterocyclic chemistry. The process involves two key stages:
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Formation of the Reissert Compound: Isoquinoline is treated with benzoyl chloride and potassium cyanide in a biphasic solvent system to yield 2-benzoyl-1,2-dihydroisoquinaldonitrile.
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Hydrolysis of the Reissert Compound: The intermediate is then hydrolyzed under acidic conditions to afford the final product, isoquinoline-1-carboxylic acid.
This guide presents detailed experimental protocols for both steps, a summary of quantitative data, and a visualization of the reaction pathway.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of isoquinoline-1-carboxylic acid from isoquinoline via the Reissert-Henze reaction.
Table 1: Synthesis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile (Reissert Compound)
| Parameter | Value | Reference |
| Starting Material | Isoquinoline | [1] |
| Key Reagents | Benzoyl chloride, Potassium cyanide | [1] |
| Solvent | Dichloromethane (B109758) / Water | [1] |
| Reaction Temperature | Reflux (self-initiated) | [1] |
| Reaction Time | 4 hours | [1] |
| Product Molar Yield | 69-74% | [1] |
| Melting Point | 124-126 °C | [1] |
Table 2: Hydrolysis of Reissert Compound to Isoquinoline-1-carboxylic acid
| Parameter | Value | Reference |
| Starting Material | 2-Benzoyl-1,2-dihydroisoquinaldonitrile | [2] |
| Key Reagent | Concentrated Hydrochloric Acid | [2] |
| Reaction Temperature | 150 °C (in a sealed tube) | [2] |
| Reaction Time | 8 hours | [2] |
| Product Molar Yield | ~90% | [2] |
| Melting Point | 164 °C (decomposes) | [3] |
Table 3: Characterization of Isoquinoline-1-carboxylic acid
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO₂ | [3] |
| Molecular Weight | 173.17 g/mol | [3] |
| Appearance | Light orange to yellow to green crystalline powder | [4] |
| Melting Point | 164 °C (decomposes) | [3] |
| ¹H NMR (DMSO-d₆) | Spectrum available | [5] |
| ¹³C NMR | Spectrum available | [6] |
Experimental Protocols
Step 1: Synthesis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile (Reissert Compound)
This procedure is adapted from a well-established Organic Syntheses protocol.[1]
Materials:
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Isoquinoline (freshly distilled)
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Benzoyl chloride (freshly distilled)
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Potassium cyanide (KCN)
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Dichloromethane (CH₂Cl₂)
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Deionized water
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Ethyl acetate
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Anhydrous potassium carbonate
Equipment:
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Three-necked round-bottom flask
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Mechanical stirrer
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Dropping funnel
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Reflux condenser
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Separatory funnel
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Büchner funnel
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Vacuum desiccator
Procedure:
-
In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine freshly distilled isoquinoline (64.6 g, 0.500 mol) and 400 mL of dichloromethane.
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In a separate beaker, dissolve potassium cyanide (97.7 g, 1.50 mol) in 200 mL of water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.
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Add the aqueous potassium cyanide solution to the flask containing the isoquinoline solution.
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Stir the biphasic mixture vigorously.
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From the dropping funnel, add freshly distilled benzoyl chloride (70.3 g, 0.500 mol) dropwise over a period of 1 hour. The addition is exothermic and will cause the dichloromethane to reflux.
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After the addition is complete, continue stirring the mixture vigorously for an additional 3 hours.
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Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
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Wash the organic layer successively with 300 mL of water, three 200-mL portions of 2 N hydrochloric acid, 200 mL of water, three 200-mL portions of 2 N sodium hydroxide, and finally with 200 mL of water.
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Dry the dichloromethane solution over anhydrous potassium carbonate.
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Filter the solution and remove the solvent under reduced pressure to yield a pale brown solid.
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Recrystallize the crude product from boiling ethyl acetate. The Reissert compound will crystallize as cream-colored rhombic crystals upon cooling.
-
Collect the crystals by vacuum filtration using a Büchner funnel and dry them in a vacuum desiccator. This procedure typically yields 89.9 g (69-74%) of 2-benzoyl-1,2-dihydroisoquinaldonitrile.[1]
Step 2: Hydrolysis of 2-Benzoyl-1,2-dihydroisoquinaldonitrile to Isoquinoline-1-carboxylic acid
This procedure is based on a general method for the hydrolysis of isoquinoline nitriles.[2]
Materials:
-
2-Benzoyl-1,2-dihydroisoquinaldonitrile
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ammonia (B1221849) solution
Equipment:
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Heavy-walled glass tube (Carius tube) or a high-pressure reaction vessel
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Heating mantle or oven
-
Rotary evaporator
-
Beakers
-
Filtration apparatus
Procedure:
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Place the 2-benzoyl-1,2-dihydroisoquinaldonitrile (1 part by weight) in a heavy-walled glass tube.
-
Add approximately 9 times its weight of concentrated hydrochloric acid.
-
Seal the tube. Caution: This reaction is performed at high temperature and pressure. Ensure the sealed tube is appropriate for these conditions and use a protective blast shield.
-
Heat the sealed tube in an oven or with a heating mantle at 150 °C for 8 hours.
-
Allow the tube to cool completely to room temperature before carefully opening it in a fume hood.
-
Evaporate the reaction mixture to dryness, for instance by using a rotary evaporator.
-
Dissolve the residue in water.
-
If necessary, decolorize the solution with a small amount of activated charcoal and filter.
-
To the clear filtrate, add a theoretical quantity of ammonia solution to precipitate the isoquinoline-1-carboxylic acid.
-
Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry. The reported yield for this type of hydrolysis is approximately 90%.[2]
Mandatory Visualization
The following diagrams illustrate the reaction pathway for the synthesis of isoquinoline-1-carboxylic acid from isoquinoline.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. [Synthesis of 1-acylisoquinolines via Reissert compounds. 13. Dihydroisoquinolinium arrangement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Quinolinecarbonitrile, 1,2-dihydro-1-benzoyl- | C17H12N2O | CID 26219 - PubChem [pubchem.ncbi.nlm.nih.gov]
